molecular formula C18H30O2 B12657535 1-(4-Nonylphenoxy)propan-2-ol CAS No. 94237-15-7

1-(4-Nonylphenoxy)propan-2-ol

Cat. No.: B12657535
CAS No.: 94237-15-7
M. Wt: 278.4 g/mol
InChI Key: WLCXMYXZQNWTKN-UHFFFAOYSA-N
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Description

1-(4-Nonylphenoxy)propan-2-ol is an organic compound with the molecular formula C18H30O2. It is a derivative of nonylphenol, which is known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Nonylphenoxy)propan-2-ol can be synthesized through the reaction of nonylphenol with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows:

[ \text{Nonylphenol} + \text{Propylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and propylene oxide are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the reaction, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nonylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

1-(4-Nonylphenoxy)propan-2-ol has various applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Nonylphenoxy)propan-2-ol involves its interaction with cell membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and as a surfactant in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: A precursor to 1-(4-Nonylphenoxy)propan-2-ol, known for its surfactant properties.

    Propan-2-ol: A simple alcohol used in various industrial applications.

    Nonylphenol ethoxylates: Similar surfactants with varying ethoxylation degrees.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of nonylphenol and propan-2-ol

Properties

CAS No.

94237-15-7

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(4-nonylphenoxy)propan-2-ol

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-15-16(2)19/h11-14,16,19H,3-10,15H2,1-2H3

InChI Key

WLCXMYXZQNWTKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(C)O

Origin of Product

United States

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